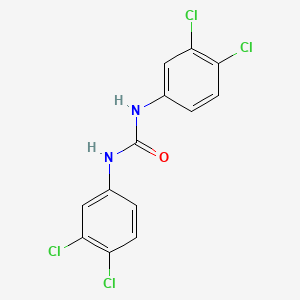

1,3-Bis(3,4-dichlorophenyl)urea

Übersicht

Beschreibung

MMV665852 ist eine Verbindung aus der Klasse der N,N′-Diarylharnstoffe. Sie hat sich als vielversprechender Chemotyp für die Behandlung von Schistosomiasis herauskristallisiert, einer parasitären Krankheit, die durch blutbewohnende Saugwürmer der Gattung Schistosoma verursacht wird. Diese Verbindung hat eine signifikante Aktivität gegen Schistosoma mansoni gezeigt, eine der klinisch relevantesten Arten .

Vorbereitungsmethoden

Die Synthese von MMV665852 beinhaltet die Bildung von N,N′-Diarylharnstoffstrukturen. Der Syntheseweg umfasst typischerweise die Reaktion von Anilin-Derivaten mit Phosgen oder dessen Substituten unter kontrollierten Bedingungen, um die gewünschte Harnstoffbindung zu bilden. Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und den Einsatz von Katalysatoren umfassen, um die Ausbeute und Reinheit zu erhöhen .

Analyse Chemischer Reaktionen

MMV665852 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen an den aromatischen Ringen modifizieren.

Reduktion: Diese Reaktion kann Nitrogruppen zu Aminen reduzieren.

Substitution: Halogenierung und Nitrierung sind gängige Substitutionsreaktionen für diese Verbindung.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Wasserstoffgas und Halogenierungsmittel wie Chlorgas. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den Substituenten an den aromatischen Ringen ab .

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

1,3-Bis(3,4-dichlorophenyl)urea has shown promising results as a treatment for schistosomiasis, a disease caused by parasitic flatworms (Schistosoma spp.). Research indicates that this compound exhibits significant activity against Schistosoma mansoni, making it a potential candidate for developing new antiparasitic therapies .

Anticancer Properties

There is ongoing research into the anticancer properties of this compound. Studies have indicated that derivatives of urea compounds can inhibit cancer cell proliferation through various mechanisms. The compound's structural characteristics may enhance its interaction with specific molecular targets involved in cancer progression .

Data Table: Summary of Applications

Case Study 1: Schistosomiasis Treatment

In a study evaluating various compounds for their efficacy against Schistosoma mansoni, this compound demonstrated significant inhibitory activity. The results indicated that it could potentially serve as a lead compound for developing new treatments for schistosomiasis.

Case Study 2: Anticancer Activity

Research conducted on urea derivatives highlighted the anticancer potential of compounds similar to this compound. In vitro studies showed that these compounds could inhibit the growth of several cancer cell lines by targeting specific signaling pathways associated with tumor growth.

Wirkmechanismus

Der Wirkungsmechanismus von MMV665852 beinhaltet die Hemmung der Wurmviabilität. Es zielt auf spezifische molekulare Pfade in den Schistosoma mansoni Würmern ab, was zu deren Tod führt. Die genauen molekularen Ziele und Pfade werden noch untersucht, aber es wird vermutet, dass die Verbindung essentielle biologische Prozesse in den Würmern stört .

Vergleich Mit ähnlichen Verbindungen

MMV665852 wird mit anderen N,N′-Diarylharnstoffen und verwandten Verbindungen verglichen. Ähnliche Verbindungen umfassen:

- N-Aryl,N′-Alkylharnstoffe

- N-Phenylbenzamide

Diese Verbindungen weisen strukturelle Ähnlichkeiten mit MMV665852 auf, unterscheiden sich aber in ihren Substituenten und biologischen Aktivitäten. MMV665852 zeichnet sich durch seine hohe Wirksamkeit gegen Schistosoma mansoni und seine günstigen physikalisch-chemischen Eigenschaften aus .

Biologische Aktivität

1,3-Bis(3,4-dichlorophenyl)urea, commonly referred to as DCMU, is a chemical compound with significant biological activity. Its primary applications are in the field of herbicides and as a research tool in photosynthesis studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target of Action

DCMU primarily interacts with the photosynthetic electron transport chain in plants. It binds to the D1 protein of Photosystem II (PSII), inhibiting the transfer of electrons from the primary electron acceptor (Q_A) to the secondary acceptor (Q_B) . This disruption halts the light-dependent reactions of photosynthesis, leading to a cessation of energy production within chloroplasts.

Biochemical Pathways

The compound significantly affects various biochemical pathways. It has been shown to inhibit certain enzymes involved in metabolic processes. The binding of DCMU to enzyme active sites can lead to alterations in cellular metabolism and signaling pathways, potentially inducing apoptosis in specific cell types .

Biological Activity

-

Antimicrobial Properties

Research indicates that DCMU exhibits antimicrobial activity against various pathogens. It has been identified as effective against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis . The compound's ability to disrupt photosynthesis also suggests potential implications for controlling algal blooms and aquatic pathogens. -

Anticancer Effects

A related compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), has demonstrated anticancer properties by inhibiting lung cancer cell proliferation. Although this study focused on a similar structure, it hints at the potential for DCMU derivatives in cancer therapy . -

Ecotoxicological Concerns

DCMU's persistence in aquatic environments raises concerns regarding its ecotoxicological effects. Studies have shown that transformation products of DCMU can exhibit similar or enhanced toxicity compared to the parent compound, affecting various aquatic organisms .

Case Studies

-

Study on Photosynthetic Inhibition

In a controlled experiment, DCMU was applied to algal cultures to assess its impact on photosynthetic efficiency. Results indicated a significant reduction in chlorophyll fluorescence and oxygen evolution rates, confirming its role as a potent inhibitor of PSII . -

Antimicrobial Activity Assessment

A study evaluating DCMU's effectiveness against Schistosoma mansoni revealed that doses as low as 10 µM could significantly reduce parasite viability after 48 hours of exposure . This finding supports its potential use as an antiparasitic agent.

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

1,3-bis(3,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl4N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPIZPXVHVYTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195624 | |

| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4300-43-0 | |

| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004300430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4300-43-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4300-43-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Bis(3,4-dichlorophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',4,4'-TETRACHLOROCARBANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5A83C0L6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.